molecular formula C8H3FN2S B064022 5-Fluorobenzo[d]thiazole-2-carbonitrile CAS No. 169776-03-8

5-Fluorobenzo[d]thiazole-2-carbonitrile

Cat. No.: B064022
CAS No.: 169776-03-8
M. Wt: 178.19 g/mol
InChI Key: OPAXWAMBUWQLHM-UHFFFAOYSA-N
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Description

5-Fluorobenzo[d]thiazole-2-carbonitrile is a high-value, fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzo[d]thiazole core, a privileged scaffold known for its diverse biological activities, which is further functionalized with an electron-withdrawing nitrile group at the 2-position and a fluorine atom on the benzene ring. The nitrile group serves as a versatile synthetic handle, amenable to transformation into amidines, amides, and tetrazoles, or as a bioisostere for carbonyl groups. The strategic incorporation of fluorine can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and membrane permeability, by modulating electronic distribution and engaging in specific non-covalent interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAXWAMBUWQLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of 5 Fluorobenzo D Thiazole 2 Carbonitrile and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5-Fluorobenzo[d]thiazole-2-carbonitrile, the aromatic region of the ¹H NMR spectrum is of particular interest. The fluorine atom at the C5 position introduces complexity through spin-spin coupling with neighboring protons.

The protons on the benzene (B151609) ring of the benzothiazole (B30560) core are expected to appear as a complex multiplet system due to these couplings. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the nitrile group, as well as the anisotropic effects of the fused ring system. For analogous benzothiazole derivatives, aromatic protons typically resonate in the range of δ 7.0–8.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.8 - 8.2ddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-5
H-67.2 - 7.6tdJ(H-H) ≈ 8-9, J(H-F) ≈ 8-10
H-78.0 - 8.4dJ(H-H) ≈ 8-9

Note: The predicted data is based on the analysis of similar fluorinated benzothiazole structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

The carbon atom of the nitrile group (C≡N) is expected to appear in the range of δ 112–120 ppm. The carbons of the benzothiazole ring system will resonate in the aromatic region (δ 110–160 ppm). The carbon atom directly bonded to the fluorine (C-5) will exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of fluorinated organic compounds. For some thiazole (B1198619) carbonitriles, the nitrile carbon has been observed around 112.89 ppm. pdx.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-2140 - 145-
C-4120 - 125Small
C-5158 - 162Large (¹JCF ≈ 240-260)
C-6115 - 120Moderate (²JCF ≈ 20-25)
C-7125 - 130Small
C-7a150 - 155-
C-3a130 - 135Small
C≡N112 - 118-

Note: The predicted data is based on the analysis of analogous benzothiazole structures and established ¹³C NMR chemical shift correlations. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as the connection of the nitrile group to the thiazole ring. For complex structures like thiazole-fused xanthones, HMBC and HSQC have been successfully used for complete structural characterization. pdx.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₈H₃FN₂S), the expected exact mass can be calculated with high precision. This technique is invaluable for confirming the identity of a newly synthesized compound and for distinguishing it from other compounds with the same nominal mass. For instance, the HRMS of a related thiazole-fused xanthone (B1684191) was used to confirm its proposed structure. pdx.edu

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺191.0077
[M+Na]⁺213.0000

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes of the constituent elements.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes the bonds within a molecule to vibrate at specific frequencies.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the nitrile group, the carbon-fluorine bond, and the aromatic ring system.

C≡N Stretch: A sharp and strong absorption band is expected in the region of 2220–2260 cm⁻¹ for the nitrile functional group. In a similar structure, benzo[1,2-d:4,5-d′]bis( wisc.eduoregonstate.eduhmdb.cathiadiazole)-4-carbonitrile, this band appeared at 2233 cm⁻¹. mdpi.com

C-F Stretch: A strong absorption band in the region of 1000–1400 cm⁻¹ is characteristic of the carbon-fluorine bond.

Aromatic C=C and C-H Stretches: The benzothiazole ring will exhibit several absorption bands in the regions of 1450–1600 cm⁻¹ (C=C stretching) and 3000–3100 cm⁻¹ (aromatic C-H stretching).

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H3000 - 3100Medium to Weak
Nitrile (C≡N)2220 - 2260Strong, Sharp
Aromatic C=C1450 - 1600Medium
C-F1000 - 1400Strong

Note: The predicted absorption ranges are based on characteristic IR frequencies for the respective functional groups.

Identification of Characteristic Absorption Bands for Nitrile and Fluorine Functionalities

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of organic molecules. The presence of the nitrile (C≡N) and fluorine (-F) functionalities in this compound gives rise to distinct spectral signatures.

The nitrile group is well-known for its characteristic absorption band in IR spectroscopy. This stretching vibration typically appears in a relatively clean region of the spectrum, making it a reliable diagnostic tool. For aromatic nitriles, this band is generally observed in the range of 2240–2220 cm⁻¹. The conjugation of the nitrile group with the benzothiazole ring system is expected to slightly lower the frequency of this absorption compared to saturated nitriles.

The carbon-fluorine bond also exhibits a characteristic stretching vibration in the IR spectrum. The C-F stretching band is typically strong and appears in the region of 1400–1000 cm⁻¹. In aromatic compounds, this band is often found between 1250 cm⁻¹ and 1100 cm⁻¹. The exact position can be influenced by the electronic environment of the benzene ring.

In ¹⁹F NMR spectroscopy, the chemical shift of the fluorine atom is highly sensitive to its electronic environment. For fluorinated aromatic compounds, the chemical shifts can vary widely, but they provide valuable information about the substitution pattern and electronic nature of the ring. The fluorine atom at the 5-position of the benzothiazole ring is expected to exhibit a distinct resonance in the ¹⁹F NMR spectrum.

The following table summarizes the expected characteristic spectroscopic data for this compound based on known values for related compounds.

Functional GroupSpectroscopic TechniqueCharacteristic Absorption/Chemical Shift Range
Nitrile (C≡N)IR Spectroscopy2240–2220 cm⁻¹
Aromatic C-FIR Spectroscopy1250–1100 cm⁻¹
Aromatic ¹⁹F¹⁹F NMR SpectroscopyHighly dependent on electronic environment

For comparison, the spectroscopic features of a related compound, 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, have been experimentally determined and support these expected ranges. elsevierpure.comelsevierpure.com

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state material. While a crystal structure for this compound is not publicly available, insights into its likely molecular conformation, crystal packing, and intermolecular interactions can be inferred from studies on analogous structures.

The crystal packing of aromatic molecules is often dominated by π-π stacking interactions. In the case of this compound, the planar nature of the molecule would facilitate such interactions, likely leading to a stacked arrangement in the crystal lattice. The presence of the fluorine atom can influence the packing mode. Fluorination can sometimes lead to altered packing motifs compared to non-fluorinated analogues, including herringbone or slip-stacked arrangements, due to electrostatic interactions and the potential for specific intermolecular contacts. mdpi.com

For instance, the crystal structure of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine reveals π-π stacking interactions as a key feature of its crystal packing. elsevierpure.comelsevierpure.com It is reasonable to anticipate a similar packing behavior for this compound.

In the absence of strong hydrogen bond donors like -OH or -NH groups in this compound, the intermolecular interactions will be primarily governed by weaker forces. These include:

π-π Stacking: As mentioned, the planar aromatic system is conducive to stacking interactions, which are a significant contributor to the lattice energy.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen, sulfur, fluorine, and nitrile groups. These dipole moments will influence the orientation of molecules within the crystal lattice to achieve favorable electrostatic interactions.

Weak Hydrogen Bonds: While not possessing classical hydrogen bond donors, C-H···N and C-H···F interactions are possible. The aromatic protons can act as weak donors, forming hydrogen bonds with the nitrogen atom of the thiazole ring or the nitrile group, or with the fluorine atom of a neighboring molecule. The nitrogen atoms in the thiazole and nitrile groups are potential hydrogen bond acceptors.

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding, where it acts as an electrophilic cap interacting with a nucleophilic region of an adjacent molecule. However, fluorine is the least polarizable halogen and its participation in significant halogen bonds is less common compared to chlorine, bromine, or iodine.

The crystal packing of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine demonstrates the presence of hydrogen bonding involving the amino group and the benzothiazole nitrogen atom, as well as π-π stacking. elsevierpure.comelsevierpure.com For this compound, the interactions would be different due to the absence of the amino group, with a greater emphasis on interactions involving the nitrile and fluorine moieties.

The following table outlines the potential intermolecular interactions in the crystal structure of this compound.

Type of InteractionPotential DonorsPotential Acceptors
π-π StackingBenzothiazole ringBenzothiazole ring
Dipole-DipoleElectronegative atoms (N, S, F)Electronegative atoms (N, S, F)
Weak Hydrogen BondsAromatic C-HThiazole N, Nitrile N, Fluorine
Halogen BondingC-FNucleophilic atoms (e.g., N, S)

Chemical Transformations and Reactivity of the Carbonitrile and Fluorine Substituents

Reactions Involving the 2-Carbonitrile Group

The nitrile functionality at the 2-position of the benzothiazole (B30560) ring is a key site for chemical modification, susceptible to hydrolysis, reduction, and nucleophilic addition reactions.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the carbonitrile group represents a fundamental transformation, providing access to carboxylic acids and their derivatives. This reaction typically proceeds under either acidic or alkaline conditions by heating the nitrile with an aqueous solution of an acid or a base. libretexts.orgchemguide.co.uk

Under acidic conditions, the nitrile is generally heated under reflux with a dilute mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orggoogle.commasterorganicchemistry.com The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid, in this case, 5-fluorobenzo[d]thiazole-2-carboxylic acid. An ammonium (B1175870) salt is formed as a byproduct. chemguide.co.uk

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). libretexts.orgchemguide.co.uk This process yields the salt of the carboxylic acid (e.g., sodium 5-fluorobenzo[d]thiazole-2-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.orgchemguide.co.uk The synthesis of carboxylic acids from nitriles can also be achieved through bienzymatic hydrolysis utilizing nitrile hydratase and amidase. researchgate.net

Table 1: General Conditions for Hydrolysis of the 2-Carbonitrile Group

ConditionReagentsIntermediate ProductFinal Product (after workup)
Acidic HydrolysisDilute HCl or H₂SO₄, Heat (reflux)5-Fluorobenzo[d]thiazole-2-carboxamide5-Fluorobenzo[d]thiazole-2-carboxylic acid
Alkaline HydrolysisAqueous NaOH or KOH, Heat (reflux)Sodium 5-fluorobenzo[d]thiazole-2-carboxylate5-Fluorobenzo[d]thiazole-2-carboxylic acid

Reductions to Amine Functionalities

The 2-carbonitrile group can be reduced to a primary amine (aminomethyl group), providing a route to 2-(aminomethyl)-5-fluorobenzo[d]thiazole. This transformation can be accomplished using various reducing agents.

Common methods for nitrile reduction include the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. More recent and milder methods have also been developed. For instance, ammonia borane (B79455) (H₃NBH₃) has been shown to reduce a wide range of nitriles to primary amines effectively under thermal conditions without a catalyst. organic-chemistry.org Another approach involves the activation of samarium diiodide (SmI₂) with Lewis bases, which facilitates the reduction of nitriles to primary amines under single electron transfer conditions with excellent functional group tolerance. organic-chemistry.org Catalytic hydroboration using reagents like pinacolborane in the presence of a ruthenium complex is also an efficient method for this conversion. organic-chemistry.org

Table 2: Selected Methods for Reduction of the 2-Carbonitrile Group

Reagent/SystemProductKey Features
Lithium Aluminum Hydride (LiAlH₄)2-(Aminomethyl)-5-fluorobenzo[d]thiazoleStrong, non-selective reducing agent.
Catalytic Hydrogenation (e.g., H₂, Raney Ni)2-(Aminomethyl)-5-fluorobenzo[d]thiazoleRequires high pressure and temperature.
Ammonia Borane (H₃NBH₃)2-(Aminomethyl)-5-fluorobenzo[d]thiazoleCatalyst-free, environmentally benign. organic-chemistry.org
Samarium Diiodide (SmI₂) / Lewis Base2-(Aminomethyl)-5-fluorobenzo[d]thiazoleMild conditions, excellent functional group tolerance. organic-chemistry.org

Nucleophilic Additions to the Nitrile Moiety

The carbon-nitrogen triple bond of the carbonitrile group is electrophilic and can undergo nucleophilic addition. This reaction pathway allows for the construction of various heterocyclic systems attached to the benzothiazole core. For example, the reaction of nitriles with aromatic azides, such as 2-nitrophenyl azide (B81097), in the presence of a base like triethylamine, can lead to the formation of 5-aminotriazole derivatives. mdpi.com This reaction proceeds via nucleophilic attack of the azide on the nitrile carbon, followed by cyclization. mdpi.com Organometallic reagents, such as Grignard reagents or organolithium compounds, can also add to the nitrile to form imine intermediates, which can then be hydrolyzed to yield ketones.

Reactivity and Substitution at the 5-Fluoro Position

The fluorine atom at the 5-position significantly influences the electronic properties of the benzothiazole system and serves as a leaving group in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene (B151609) Ring

The presence of the electron-withdrawing benzothiazole ring, combined with the inherent electronegativity of the fluorine atom, activates the benzene ring towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov In SNAr reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. nih.gov This reaction is a common method for functionalizing fluoroarenes and offers a transition-metal-free approach for forming new C-N, C-O, and C-S bonds. nih.gov

For 5-Fluorobenzo[d]thiazole-2-carbonitrile, this reaction would involve the attack of a nucleophile (e.g., an amine, alkoxide, or thiolate) at the C-5 position. The stability of the intermediate Meisenheimer complex, which is delocalized over the electron-deficient aromatic system, facilitates this process. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Table 3: Potential SNAr Reactions at the 5-Fluoro Position

NucleophileReagents/ConditionsProduct Class
Amine (R₂NH)Base (e.g., K₂CO₃), Polar Solvent (e.g., DMF)5-Aminobenzothiazole derivatives
Alkoxide (RO⁻)Base (e.g., NaH), Alcohol (ROH)5-Alkoxybenzothiazole derivatives
Thiolate (RS⁻)Base (e.g., K₂CO₃), Thiol (RSH)5-(Alkyl/Aryl)thiobenzothiazole derivatives

Electronic Influence of Fluorine on the Reactivity Profile of the Benzothiazole Core

The fluorine atom at the 5-position exerts a powerful electronic influence on the entire benzothiazole scaffold. As the most electronegative element, fluorine acts as a strong electron-withdrawing group through induction. rsc.org This effect has several important consequences for the molecule's reactivity:

Decreased Electron Density: The inductive withdrawal of electron density by the fluorine atom deactivates the benzene portion of the benzothiazole ring towards electrophilic aromatic substitution.

Activation towards Nucleophilic Attack: As previously mentioned, the decreased electron density makes the aromatic ring more susceptible to nucleophilic aromatic substitution at the fluorine-bearing carbon and other positions on the ring. nih.govnih.gov

Lowered HOMO/LUMO Energy Levels: The introduction of fluorine atoms into π-conjugated systems like benzothiazole typically lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This modification of the frontier molecular orbitals can significantly alter the photophysical properties and reactivity of the molecule.

Modulation of Physicochemical Properties: The replacement of a hydrogen atom with fluorine can affect properties such as lipophilicity and metabolic stability, which is a key consideration in medicinal chemistry. acs.org The presence of a strong electron-withdrawing atom like fluorine on the benzothiazole ring has been shown in related compounds to enhance biological activities such as cytotoxicity against cancer cell lines. nih.gov

Broader Transformations of the Benzothiazole Heterocycle

The benzothiazole ring system can undergo a variety of transformations, including coupling reactions to form new carbon-carbon bonds, as well as oxidation and reduction reactions that alter the electronic structure and functionality of the heterocycle.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds in the synthesis of complex organic molecules, and these reactions have been successfully applied to benzothiazole derivatives. nih.gov The feasibility of coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira on the this compound backbone would typically depend on the presence of a suitable leaving group, such as a halogen (Br, I) or a triflate, at the desired position on the benzothiazole ring. Alternatively, direct C-H activation can also be employed to form new C-C bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For this compound, a bromo or iodo substituent would need to be introduced at a specific position (e.g., 4, 6, or 7) to facilitate Suzuki coupling. The electron-withdrawing nature of the fluorine and carbonitrile groups would likely enhance the reactivity of the aryl halide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. Similar to the Suzuki coupling, a halogenated derivative of this compound would be required. The reaction conditions would need to be carefully optimized to ensure efficient coupling and avoid side reactions. The electronic properties of the fluorinated benzothiazole system could influence the regioselectivity of the alkene insertion.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org A halogenated this compound could serve as the aryl halide component. The mild reaction conditions of the Sonogashira coupling make it a valuable tool for the introduction of alkynyl moieties into the benzothiazole core. soton.ac.uknih.govorganic-chemistry.org The presence of the fluorine and cyano groups is not expected to interfere with the fundamental steps of the Sonogashira catalytic cycle. soton.ac.uk

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-Miyaura Halogenated this compound, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-substituted this compound
Heck Halogenated this compound, AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Alkenyl-substituted this compound
Sonogashira Halogenated this compound, Terminal alkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N)Alkynyl-substituted this compound

The benzothiazole ring system can be susceptible to both oxidation and reduction, leading to a variety of derivatives with different properties.

Oxidation: The sulfur atom in the thiazole (B1198619) ring is susceptible to oxidation. Treatment of benzothiazole derivatives with oxidizing agents can lead to the formation of sulfoxides or sulfones. However, stronger oxidizing conditions can lead to the cleavage of the thiazole ring. For instance, the oxidative ring-opening of benzothiazoles to acylamidobenzene sulfonate esters has been reported using magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents. scholaris.ca This reaction proceeds via the opening of the thiazole ring followed by oxidation of the resulting thiol. The kinetics of oxidation of 2-phenyl-benzothiazole derivatives with chloramine-T in an acidic medium have been studied, showing a first-order dependence on both the oxidant and the substrate. researchgate.net The electron-withdrawing nitro group was found to decrease the rate of oxidation, suggesting that the electron-withdrawing 2-carbonitrile group in this compound might also deactivate the ring towards certain oxidations. researchgate.net

Reduction: The benzothiazole ring is generally resistant to reduction under mild conditions. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with strong reducing agents, the thiazole ring can be cleaved. The specific conditions required for the reduction of this compound would depend on the desired outcome, whether it is the reduction of the carbonitrile group, the defluorination of the benzene ring, or the cleavage of the thiazole ring. It is important to note that the carbonitrile group can also be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid under appropriate conditions, which would represent a transformation of a substituent rather than the core heterocycle.

Reaction TypeReagent(s)Potential Product(s)
Oxidation Magnesium monoperoxyphthalate (MMPP), AlcoholAcylamidobenzene sulfonate ester (via ring opening)
Oxidation Chloramine-T, AcidOxidized benzothiazole derivatives
Reduction Catalytic Hydrogenation (harsh conditions), Strong reducing agentsRing-opened products, Reduced substituents

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor for Benzothiazole-2-carboxylic Acid Derivatives

The carbonitrile group at the 2-position of the benzothiazole (B30560) ring is readily converted into a carboxylic acid functional group. This transformation is typically achieved through acid- or base-catalyzed hydrolysis. In this fundamental reaction, the nitrogen-carbon triple bond of the nitrile is cleaved to form 5-Fluorobenzo[d]thiazole-2-carboxylic acid. This carboxylic acid derivative is a crucial intermediate in its own right, opening pathways to a multitude of other compounds. The presence of the fluorine atom on the benzene (B151609) ring is generally stable under these hydrolytic conditions.

Table 1: Hydrolysis of 5-Fluorobenzo[d]thiazole-2-carbonitrile

Reactant Product Reaction Type

Formation of Substituted Amides and Other Nitrogen-Containing Linkages

The 2-carbonitrile functionality of this compound provides direct and indirect routes to form nitrogen-containing linkages, which are prevalent in biologically active molecules.

One major pathway involves the initial hydrolysis of the nitrile to 5-Fluorobenzo[d]thiazole-2-carboxylic acid, as detailed previously. This carboxylic acid can then be activated and coupled with a wide array of primary or secondary amines to form substituted amides. Standard coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts can facilitate this transformation, leading to a diverse library of N-substituted 5-fluorobenzothiazole-2-carboxamides.

A more direct and elegant approach utilizes the nitrile group's reactivity in "click" chemistry. Specifically, 2-cyanobenzothiazoles can undergo a biomimetic condensation reaction with compounds containing a β-aminothiol group, such as the N-terminal cysteine residue in a peptide. This reaction, known as the CBT-Cys click reaction, forms a thiazoline (B8809763) ring, effectively linking the benzothiazole moiety to the other molecule via a stable, nitrogen-containing heterocyclic linkage. This process is highly efficient under physiological conditions and does not require potentially toxic metal catalysts.

Table 2: Synthesis of Nitrogen-Containing Derivatives

Starting Material Reagent(s) Product Type Linkage Formed
5-Fluorobenzo[d]thiazole-2-carboxylic acid Amine, Coupling Agent Substituted Amide Amide Bond (-CONH-)

Integration into Fused Polyheterocyclic Systems (e.g., Pyrimido[1,2-b]benzothiazoles)

Fused polyheterocyclic systems containing the benzothiazole nucleus are of significant interest due to their diverse pharmacological properties. scirp.orgarkat-usa.orgnih.govsemanticscholar.orgresearchgate.net The pyrimido[2,1-b]benzothiazole scaffold, for instance, is associated with a range of biological activities. scirp.orgarkat-usa.orgresearchgate.net While many syntheses of this system start from 2-aminobenzothiazole (B30445), this compound can serve as a precursor to this key intermediate.

A plausible synthetic route involves the chemical reduction of the 2-carbonitrile group to a 2-aminomethyl group or its conversion to a 2-amino group. The synthesis of 2-aminobenzothiazoles from arylthioureas or via thiocyanation of anilines are well-established methods in organic chemistry. nih.govgoogle.comrsc.org By converting the 2-carbonitrile to a 2-amino functionality, the resulting 5-fluoro-2-aminobenzothiazole can then be used in established cyclization reactions. For example, it can undergo a three-component reaction with an aldehyde and a β-ketoester to construct the fused pyrimidine (B1678525) ring, yielding the desired 4H-pyrimido[2,1-b]benzothiazole derivative. scirp.orgnih.govresearchgate.net This multi-step approach demonstrates how the initial carbonitrile serves as a masked amino group for entry into complex heterocyclic systems.

Application in Molecular Hybridization Techniques

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (bioactive moieties) into a single hybrid molecule. This approach aims to create new compounds with improved affinity, efficacy, or a modified biological activity profile. The benzothiazole scaffold is a popular component in the design of such hybrid molecules.

This compound is an ideal starting point for creating these hybrids. The nitrile group can be transformed into various functionalities, such as carboxylic acids or amides, which act as linkers to connect the fluorinated benzothiazole core to another pharmacophore. For example, the carboxylic acid derivative can be esterified or amidated with a hydroxyl or amino group present on another bioactive molecule. This strategy allows for the systematic exploration of new chemical space and the development of multifunctional molecules that can interact with multiple biological targets.

Future Research Perspectives and Methodological Advancements

Development of Novel and Highly Efficient Synthetic Pathways for Derivatization

While the core synthesis of the 5-Fluorobenzo[d]thiazole-2-carbonitrile scaffold is established, future research should focus on the development of versatile and efficient methods for its further derivatization. The presence of the fluorine atom and the nitrile group, along with the benzothiazole (B30560) ring system, offers multiple sites for chemical modification.

Key areas for exploration include:

C-H Functionalization: Direct C-H functionalization methodologies represent a powerful tool for the late-stage modification of the benzothiazole core. Research into transition-metal catalyzed C-H activation at the C-4, C-6, and C-7 positions could provide a direct route to novel analogues without the need for pre-functionalized starting materials.

Modification of the Nitrile Group: The 2-carbonitrile group is a versatile handle for a variety of chemical transformations. Future efforts could explore its conversion into other functional groups such as tetrazoles, amides, thioamides, or amidines, which are known to act as important pharmacophores.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom and the thiazole (B1198619) ring may activate the benzene (B151609) ring towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles at specific positions.

Table 1: Potential Derivatization Strategies for this compound

Reaction TypeTarget Position(s)Potential Reagents and ConditionsExpected Functional Group
C-H ArylationC-4, C-6, C-7Pd(OAc)₂, Arylboronic acid, Ligand, BaseAryl
Nitrile HydrolysisC-2H₂SO₄, H₂O, HeatCarboxylic Acid
Tetrazole FormationC-2NaN₃, NH₄Cl5-Substituted Tetrazole
SNArC-4, C-6Various Nucleophiles (e.g., amines, alkoxides)Amino, Alkoxy

Advancements in Computational Modeling for Predictive Chemical Properties

Computational chemistry offers a powerful avenue for predicting the physicochemical and biological properties of novel this compound derivatives, thereby guiding synthetic efforts and prioritizing compounds for experimental evaluation.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate a range of molecular properties, including optimized geometries, electronic structures, and vibrational frequencies. mdpi.com Such calculations can provide insights into the reactivity and stability of the molecule.

Molecular Orbital Analysis: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions can help in understanding the molecule's electronic transitions and its potential as an electron donor or acceptor in chemical reactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: As a library of derivatives is synthesized and their biological activities are determined, QSAR models can be developed to correlate specific structural features with activity. This can aid in the rational design of more potent and selective compounds. Quantum chemical calculations have been shown to be a powerful tool for studying and predicting the efficiency of corrosion inhibitors based on benzothiazole derivatives. sciencepub.net

Table 2: Key Parameters from Computational Modeling and Their Significance

ParameterComputational MethodPredicted PropertySignificance
HOMO-LUMO Energy GapDFTChemical Reactivity, Electronic TransitionsA smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)DFTNucleophilic and Electrophilic SitesPredicts sites for chemical reactions.
Dipole MomentDFTPolarity, SolubilityInfluences intermolecular interactions and solubility.
LogPQSARLipophilicityImportant for predicting pharmacokinetic properties.

Exploration of New Chemical Transformations for Functional Diversification of the Scaffold

Beyond derivatization, the exploration of entirely new chemical transformations that utilize the unique reactivity of the this compound scaffold could lead to the discovery of novel chemical entities with unique properties.

Promising areas for investigation include:

Bioisosteric Replacement of the Nitrile Group: The nitrile group can be replaced with other functional groups that are considered its bioisosteres, such as an oxadiazole or a thiazole. nih.govresearchgate.net This strategy can modulate the compound's biological activity, physicochemical properties, and metabolic stability.

Ring System Modifications: Research into reactions that modify the thiazole or benzene ring of the benzothiazole core could lead to novel heterocyclic systems with potentially new biological activities.

Multicomponent Reactions: The development of multicomponent reactions involving this compound or its derivatives could provide a rapid and efficient means to generate libraries of complex molecules for high-throughput screening.

Table 3: Examples of Bioisosteric Replacements for the Nitrile Group

Original Functional GroupBioisosteric ReplacementPotential Synthetic RouteRationale for Replacement
Nitrile (-CN)1,2,4-OxadiazoleReaction with hydroxylamine followed by cyclization with an acyl chloride.Improve metabolic stability, alter hydrogen bonding capacity.
Nitrile (-CN)ThiazoleHantzsch thiazole synthesis from a thioamide intermediate.Modulate electronic properties and potential for new interactions.
Nitrile (-CN)Tetrazole[2+3] cycloaddition with an azide (B81097).Mimic carboxylic acid functionality, enhance metabolic stability.

By systematically exploring these avenues of research, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutics, functional materials, and chemical probes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-fluorobenzo[d]thiazole-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclocondensation of substituted aromatic precursors with thiourea derivatives under acidic or basic conditions. For example, refluxing 6-bromobenzo[d]thiazole-2-carbonitrile with ethyl 2-mercapto-2-methylpropanoate in isopropanol and triethylamine yields derivatives with partial double-bond character at the C–C linkage (bond length: 1.461 Å) . Optimization requires monitoring reaction time (e.g., 6 hours for 70% yield) and stoichiometry of mercapto intermediates.

Q. How can the electronic properties of this compound be modeled computationally?

  • Methodology : Density Functional Theory (DFT) with the B3LYP hybrid functional is widely used. This combines Becke’s exact exchange (to improve thermochemical accuracy) and the Lee-Yang-Parr correlation functional . Basis sets like 6-311++G(d,p) are recommended for simulating fluorine-induced polarization effects. Results should be validated against experimental UV-Vis or NMR spectral data.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Resolves bond angles (e.g., Br–C bond length: 1.898 Å in brominated analogs) and planar/non-planar heterocyclic conformations .
  • NMR : 1^1H NMR detects aromatic protons (δ 7.3–8.00 ppm for substituted analogs) and methylene groups (δ 4.2–5.7 ppm) .
  • IR spectroscopy : Key peaks include C≡N stretching (~2200 cm1^{-1}) and C–F vibrations (~1100 cm1^{-1}) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Fluorine’s electronegativity enhances electrophilicity at the carbonitrile group, facilitating nucleophilic substitution. However, steric hindrance from the benzo[d]thiazole ring may reduce reactivity. Computational analysis (e.g., Natural Bond Orbital theory) quantifies charge distribution, while kinetic studies under varying temperatures (e.g., 25–80°C) assess activation barriers .

Q. What are the thermal decomposition pathways of this compound, and how can stability be improved?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres identifies decomposition temperatures. For fluorinated heterocycles, degradation often involves cleavage of the C–F bond (~250–300°C) or ring-opening reactions. Stability is improved by substituting electron-withdrawing groups (e.g., nitro or cyano) at the 4-position .

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved for this compound?

  • Methodology : Discrepancies in 13^{13}C NMR chemical shifts (e.g., carbonitrile carbon) may arise from solvent effects or incomplete basis sets in DFT. Hybrid functionals like M06-2X improve accuracy for non-covalent interactions. Experimental validation via solid-state NMR or high-resolution mass spectrometry (HRMS) is critical .

Q. What strategies mitigate side reactions during functionalization of the thiazole ring in this compound?

  • Methodology : Protecting the carbonitrile group (e.g., using trimethylsilyl chloride) prevents nucleophilic attack. Catalyst screening (e.g., Pd/Cu for Sonogashira coupling) and solvent polarity adjustments (e.g., DMF vs. THF) reduce byproduct formation .

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5-Fluorobenzo[d]thiazole-2-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.